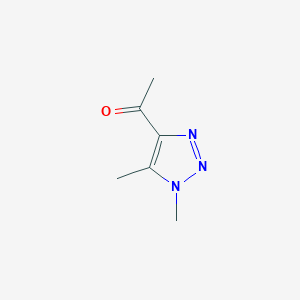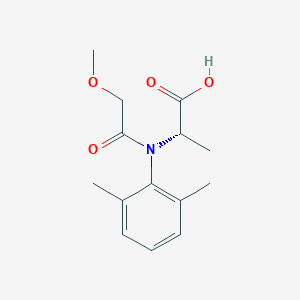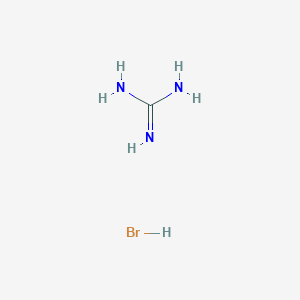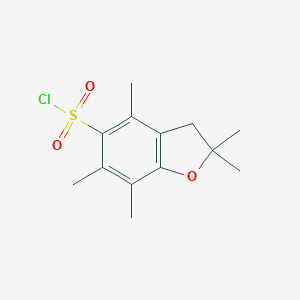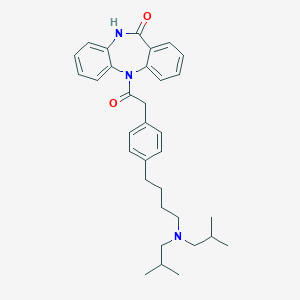
5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one, also known as DIBD, is a novel compound that has been gaining significant attention in the scientific community. DIBD belongs to the class of benzodiazepines and has been found to exhibit potent anxiolytic and sedative effects. In
Wirkmechanismus
The exact mechanism of action of 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one is not fully understood. However, it is believed that 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one acts on the GABA-A receptor, which is the primary target of benzodiazepines. 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one enhances the activity of GABA, a neurotransmitter that inhibits the activity of neurons in the brain, leading to its anxiolytic and sedative effects.
Biochemische Und Physiologische Effekte
5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one has been found to have several biochemical and physiological effects. In animal studies, 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one has been shown to reduce the levels of stress hormones such as corticosterone and increase the levels of the neurotransmitter serotonin. Moreover, 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one has been reported to have antioxidant and anti-inflammatory effects, which may contribute to its anxiolytic and sedative effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one in lab experiments is its high potency and selectivity for the GABA-A receptor. Moreover, 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one has been found to have a low potential for abuse and dependence, making it a safer alternative to other benzodiazepines. However, one of the limitations of using 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one is its high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research on 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one. One of the areas of interest is the development of 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one analogs with improved pharmacological properties. Moreover, further studies are needed to elucidate the exact mechanism of action of 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one and its effects on different neurotransmitter systems. Additionally, the potential therapeutic applications of 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one in the treatment of anxiety disorders and other neurological conditions need to be further explored.
Conclusion:
In conclusion, 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one is a novel compound that has been found to exhibit potent anxiolytic and sedative effects. The synthesis of 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one has been reported in several research articles, and the compound has been successfully synthesized using different methods. 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one acts on the GABA-A receptor, and its biochemical and physiological effects have been extensively studied. 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one has several advantages and limitations for lab experiments, and there are several future directions for the research on 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one.
Synthesemethoden
The synthesis method of 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one involves the reaction of 4-(4-(Diisobutylamino)butyl)benzaldehyde with 1-phenyl-2-nitropropene in the presence of sodium ethoxide. The resulting compound is then reduced using sodium borohydride to obtain 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one in high yield and purity. The synthesis of 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one has been reported in several research articles, and the compound has been successfully synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one has been extensively studied for its anxiolytic and sedative effects. In several animal studies, 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one has been found to reduce anxiety-like behavior and increase sleep time. Moreover, 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one has been shown to have a low potential for abuse and dependence, making it a promising candidate for the treatment of anxiety disorders. Additionally, 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one has been reported to have anticonvulsant and muscle relaxant effects, further expanding its potential therapeutic applications.
Eigenschaften
CAS-Nummer |
156586-94-6 |
|---|---|
Produktname |
5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one |
Molekularformel |
C33H41N3O2 |
Molekulargewicht |
511.7 g/mol |
IUPAC-Name |
11-[2-[4-[4-[bis(2-methylpropyl)amino]butyl]phenyl]acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C33H41N3O2/c1-24(2)22-35(23-25(3)4)20-10-9-11-26-16-18-27(19-17-26)21-32(37)36-30-14-7-5-12-28(30)33(38)34-29-13-6-8-15-31(29)36/h5-8,12-19,24-25H,9-11,20-23H2,1-4H3,(H,34,38) |
InChI-Schlüssel |
NWABYTQGWGJUFJ-UHFFFAOYSA-N |
SMILES |
CC(C)CN(CCCCC1=CC=C(C=C1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=CC=CC=C42)CC(C)C |
Kanonische SMILES |
CC(C)CN(CCCCC1=CC=C(C=C1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=CC=CC=C42)CC(C)C |
Andere CAS-Nummern |
156586-94-6 |
Synonyme |
5-((4-(4-(diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one DIBD |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



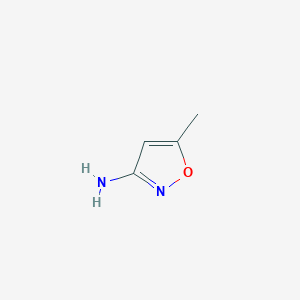
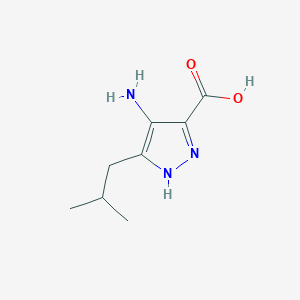
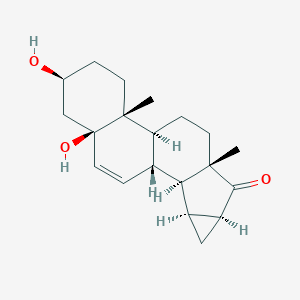
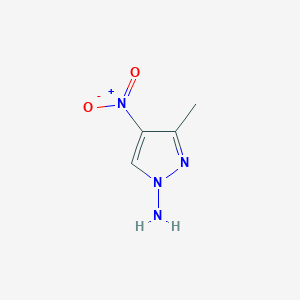
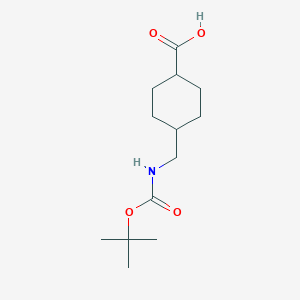
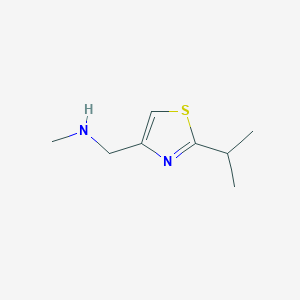
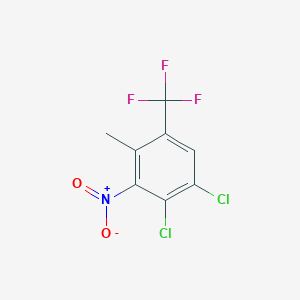
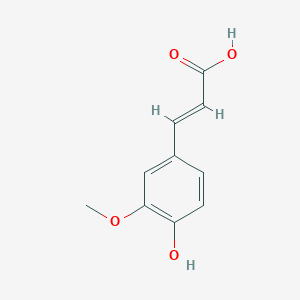
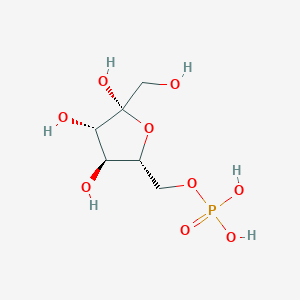
![5-[[4-[2-(3-Methyl-2-pyridinyl)ethoxy]phenyl] methyl]-2,4-thiazolidinedione](/img/structure/B125018.png)
